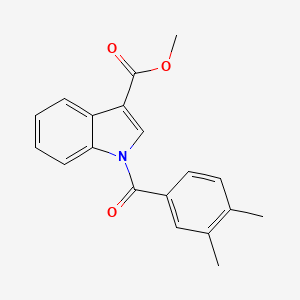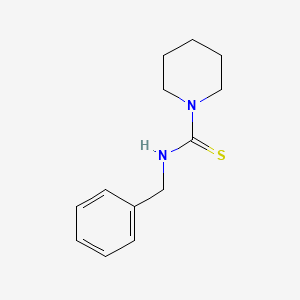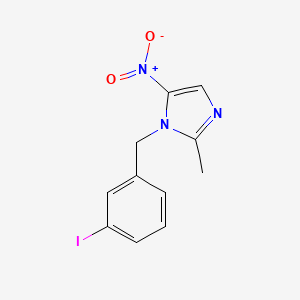
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide, also known as PPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinolinecarboxamides and has been found to exhibit promising activity against various diseases, including malaria, cancer, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In malaria, this compound has been shown to inhibit the activity of plasmepsins, which are essential enzymes for the survival of the Plasmodium parasite. In cancer, this compound has been found to inhibit the activity of various kinases and transcription factors, which are involved in cell proliferation and survival. In Alzheimer's disease, this compound has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. In malaria, this compound has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of antioxidant enzymes. In cancer, this compound has been found to induce cell cycle arrest, apoptosis, and inhibit angiogenesis. In Alzheimer's disease, this compound has been shown to reduce oxidative stress and improve synaptic function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and broad-spectrum activity. However, this compound also has some limitations, including its poor solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets for its development as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising activity against various diseases, including malaria, cancer, and Alzheimer's disease. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it exhibits various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, and further studies are needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an arylamine with a ketone or aldehyde in the presence of a Lewis acid catalyst. The Skraup synthesis involves the reaction of aniline with a ketone or aldehyde in the presence of a sulfuric acid catalyst.
Aplicaciones Científicas De Investigación
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been found to exhibit promising activity against malaria, cancer, and Alzheimer's disease. In malaria, this compound has been shown to be effective against both the asexual and sexual stages of the Plasmodium parasite. In cancer, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models.
Propiedades
IUPAC Name |
2-phenyl-N-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-21(23-16-9-6-12-22-14-16)18-13-20(15-7-2-1-3-8-15)24-19-11-5-4-10-17(18)19/h1-14H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOOPUYRZLYVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine](/img/structure/B5873358.png)

![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)
![isopropyl 4-(aminocarbonyl)-5-[(cyclopentylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5873393.png)
![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)
![1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)

![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)


